molecular formula C20H18O6 B2407451 (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate CAS No. 893380-73-9

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Cat. No.: B2407451
CAS No.: 893380-73-9
M. Wt: 354.358
InChI Key: JXUPEXHCMGHMEI-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A related compound, (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one, was synthesized and demonstrated antimicrobial activity. This highlights potential applications in developing antimicrobial agents (Pervaram et al., 2018).

Antibacterial Properties

  • Another study synthesized methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, showing their growth inhibitory activity against microbes like E. coli and S. aureus, indicating potential for antibacterial drug development (Desai et al., 2001).

Herbicidal Activity

  • Research on similar compounds, such as the E and Z geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethy)phenoxy]-2-nitrophenyl]- 2-methoxyethylidene]amino]oxy]acetate, shows potential in herbicidal applications, particularly in postemergent treatment of broadleaf weeds (Hayashi & Kouji, 1990).

Synthesis of Multisubstituted Derivatives

  • The compound's derivatives, such as multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates, have been synthesized with a platinum-olefin catalyst system, indicating its use in complex organic synthesis and pharmaceutical applications (Nakamura et al., 2008).

Crystal Structure Analysis

  • Structural analysis of related compounds, like rac-(Z)-ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate, provides insights into molecular conformations and interactions, essential for drug design and material science (Loiseau et al., 2006).

Development of Fluoroionophores

  • Derivatives of this compound have been used to develop fluoroionophores, indicating applications in biochemistry and cellular imaging, especially for metal ion detection (Hong et al., 2012).

Beta 3-Adrenergic Agonists Research

  • The compound's ester, methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, was identified as a beta 3-adrenergic agonist, suggesting potential in metabolic rate studies and obesity treatment (Howe et al., 1992).

Properties

IUPAC Name

methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-15-8-9-16-17(11-15)26-18(20(16)22)10-13-4-6-14(7-5-13)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUPEXHCMGHMEI-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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